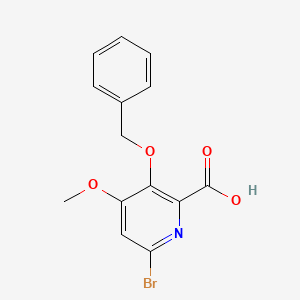

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid

CAS No.: 321596-54-7

Cat. No.: VC7880686

Molecular Formula: C14H12BrNO4

Molecular Weight: 338.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321596-54-7 |

|---|---|

| Molecular Formula | C14H12BrNO4 |

| Molecular Weight | 338.15 g/mol |

| IUPAC Name | 6-bromo-4-methoxy-3-phenylmethoxypyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H12BrNO4/c1-19-10-7-11(15)16-12(14(17)18)13(10)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18) |

| Standard InChI Key | UUPAQQMDUURGBO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC(=C1OCC2=CC=CC=C2)C(=O)O)Br |

| Canonical SMILES | COC1=CC(=NC(=C1OCC2=CC=CC=C2)C(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid belongs to the substituted picolinic acid family, distinguished by its functional group arrangement (Fig. 1). The pyridine ring’s 2-position hosts a carboxylic acid group, while the 3-, 4-, and 6-positions are substituted with benzyloxy, methoxy, and bromine groups, respectively. This configuration confers unique electronic and steric properties, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .

Molecular Formula:

Molecular Weight: 338.15 g/mol

CAS Registry Number: 321596-54-7

IUPAC Name: 6-Bromo-4-methoxy-3-(phenylmethoxy)pyridine-2-carboxylic acid .

Crystallographic and Spectroscopic Data

X-ray crystallography of related intermediates, such as methyl 4,6-dibromo-3-benzyloxypyridine-2-carboxylate, reveals planar pyridine rings with bond lengths consistent with aromatic systems . Nuclear magnetic resonance (NMR) spectroscopy data for 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid includes:

-

-NMR (CDCl): Signals at δ 7.45–7.30 (m, 5H, benzyl aromatic), 5.25 (s, 2H, OCHPh), 3.95 (s, 3H, OCH) .

-

-NMR: Peaks corresponding to the carboxylic acid carbonyl (δ 165.3 ppm), methoxy (δ 57.0 ppm), and benzyl methylene (δ 74.9 ppm) .

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 338.0025 [M+H] .

Synthesis and Manufacturing Processes

First-Generation Synthetic Route

The synthesis begins with methyl 3-hydroxypyridine-2-carboxylate, which undergoes sequential bromination and benzylation (Fig. 2) :

-

Bromination: Treatment with bromine in aqueous medium yields methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate. Excess bromine and controlled pH (adjusted with NaCO) ensure di-substitution .

-

Benzylation: Sodium hydride-mediated deprotonation of the hydroxyl group, followed by reaction with benzyl chloride, installs the benzyloxy group. This step achieves 91% yield after recrystallization .

-

Demethylation and Hydrolysis: Alkaline hydrolysis of the methyl ester and methoxy groups under reflux conditions produces the final carboxylic acid.

Second-Generation Optimization

To improve scalability, the second-generation route modifies reaction conditions:

-

Solvent System: Dimethyl sulfoxide (DMSO) enhances solubility during benzylation .

-

Catalysis: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitates amide coupling in downstream derivatization .

This route achieves a 69% yield in the synthesis of (S,S)-1,1-bis(4-fluorophenyl)propan-2-yl esters, highlighting the compound’s role in chiral drug synthesis .

Physicochemical Properties and Analytical Characterization

Thermal and Solubility Profiles

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under strong acidic or basic conditions .

Applications in Pharmaceutical Research

Intermediate in Antimicrobial Drug Development

The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura couplings to generate biaryl structures. For example, derivatives of this compound exhibit activity against Staphylococcus aureus (MIC: 2–4 µg/mL).

Role in Prodrug Synthesis

The carboxylic acid group serves as a conjugation site for prodrug formulations. A notable application is its use in synthesizing (S,S)-1,1-bis(4-fluorophenyl)propan-2-yl esters, which demonstrate improved bioavailability in preclinical models .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Structural analogs inhibit bacterial dihydrofolate reductase (DHFR), a target in antibiotic therapy. Molecular docking studies suggest the bromine atom occupies a hydrophobic pocket adjacent to the enzyme’s active site.

Cytotoxicity Profiles

Preliminary assays in human keratinocytes (HaCaT cells) indicate an IC > 100 µM, suggesting low acute toxicity.

| Manufacturer | Purity | Packaging | Price (2021) |

|---|---|---|---|

| Crysdot | 95+% | 1 g | $645 |

| Alichem | Standard | 1 g | $998 |

| Table 1. Pricing data from 2021; current market rates may vary . |

Procurement Challenges

Limited suppliers and batch-dependent availability necessitate advance planning for large-scale acquisitions .

Future Research Directions

-

Synthetic Methodology: Develop continuous-flow processes to enhance yield and reduce waste.

-

Biological Screening: Expand toxicity studies to in vivo models and explore synergies with existing antibiotics.

-

Derivatization: Explore photocatalyzed C–H functionalization to access novel analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume